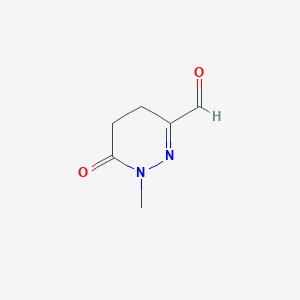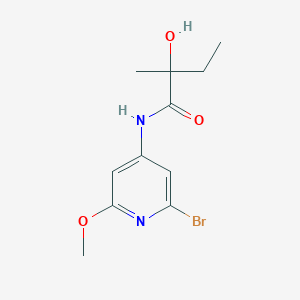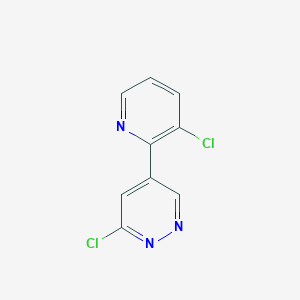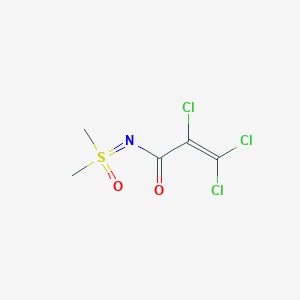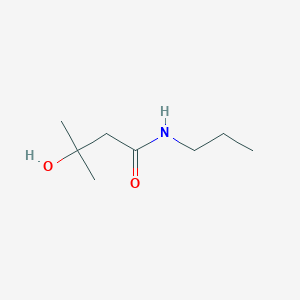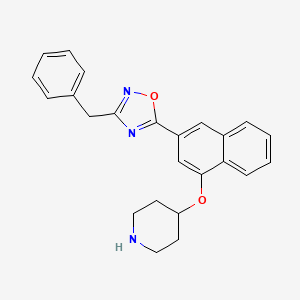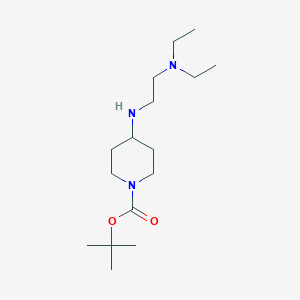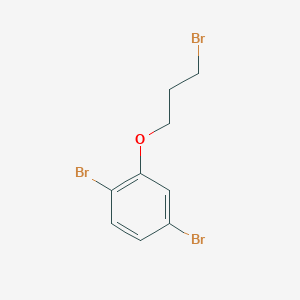
4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline core structure substituted with a piperazine ring, which is further substituted with a benzylpyrimidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to form the piperazine-substituted quinazoline.
Introduction of Benzylpyrimidine Moiety: The final step involves the reaction of the piperazine-substituted quinazoline with a benzylpyrimidine derivative, typically under conditions such as reflux in an appropriate solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced derivatives such as dihydroquinazolines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, such as protein kinases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]quinazoline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H22N6 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C23H22N6/c1-2-6-18(7-3-1)14-19-15-24-23(25-16-19)29-12-10-28(11-13-29)22-20-8-4-5-9-21(20)26-17-27-22/h1-9,15-17H,10-14H2 |
Clave InChI |
YHUSVRKNGDYNRY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=C(C=N4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)


![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
